molecular formula C12H12N2 B075555 4,4'-Dimethyl-2,2'-bipyridine CAS No. 1134-35-6

4,4'-Dimethyl-2,2'-bipyridine

Cat. No. B075555
CAS RN: 1134-35-6
M. Wt: 184.24 g/mol
InChI Key: NBPGPQJFYXNFKN-UHFFFAOYSA-N
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Patent
US05585279

Procedure details

Freshly distilled 4-picoline (600 ml) was refluxed with palladium on carbon 10% (w/w) for five days. The mixture was then refluxed for a further hour after addition of 100 ml of hot benzene. The palladium on carbon was then removed by filtration (glass-fibre paper). The filtration was repeated until a clear yellow solution was obtained. The volume of the solution was reduced by rotary evaporation to about 200 ml. and was left to stand for 24 hours. White crystals appeared which, after collection, were recrystalised from ethyl acetate. A colourless solid was recovered.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1>[Pd].C1C=CC=CC=1>[CH3:7][C:4]1[CH:5]=[CH:6][N:1]=[C:2]([C:2]2[CH:3]=[C:4]([CH3:7])[CH:5]=[CH:6][N:1]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for a further hour
CUSTOM
Type
CUSTOM
Details
The palladium on carbon was then removed by filtration (glass-fibre paper)
FILTRATION
Type
FILTRATION
Details
The filtration
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The volume of the solution was reduced by rotary evaporation to about 200 ml
WAIT
Type
WAIT
Details
and was left
CUSTOM
Type
CUSTOM
Details
after collection
CUSTOM
Type
CUSTOM
Details
were recrystalised from ethyl acetate
CUSTOM
Type
CUSTOM
Details
A colourless solid was recovered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=CC(=NC=C1)C1=NC=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.